![molecular formula C16H20O3 B14385056 1-{2-[(Naphthalen-2-yl)oxy]propoxy}propan-1-ol CAS No. 89360-34-9](/img/structure/B14385056.png)
1-{2-[(Naphthalen-2-yl)oxy]propoxy}propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-[(Naphthalen-2-yl)oxy]propoxy}propan-1-ol is an organic compound that features a naphthalene ring attached to a propoxypropanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[(Naphthalen-2-yl)oxy]propoxy}propan-1-ol typically involves the reaction of naphthol with an appropriate epoxide under basic conditions. The reaction proceeds through the nucleophilic attack of the naphthol on the epoxide, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions: 1-{2-[(Naphthalen-2-yl)oxy]propoxy}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The naphthalene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the naphthalene ring.
Wissenschaftliche Forschungsanwendungen
1-{2-[(Naphthalen-2-yl)oxy]propoxy}propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-{2-[(Naphthalen-2-yl)oxy]propoxy}propan-1-ol exerts its effects involves interactions with specific molecular targets. The naphthalene ring can intercalate with DNA, affecting gene expression and cellular processes. Additionally, the hydroxyl group can form hydrogen bonds with proteins, influencing their structure and function.
Vergleich Mit ähnlichen Verbindungen
Propranolol: A beta-blocker with a similar naphthalene structure but different functional groups.
Naphthol derivatives: Compounds with similar aromatic rings but varying side chains.
Uniqueness: 1-{2-[(Naphthalen-2-yl)oxy]propoxy}propan-1-ol is unique due to its specific combination of a naphthalene ring and a propoxypropanol backbone. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
89360-34-9 |
|---|---|
Molekularformel |
C16H20O3 |
Molekulargewicht |
260.33 g/mol |
IUPAC-Name |
1-(2-naphthalen-2-yloxypropoxy)propan-1-ol |
InChI |
InChI=1S/C16H20O3/c1-3-16(17)18-11-12(2)19-15-9-8-13-6-4-5-7-14(13)10-15/h4-10,12,16-17H,3,11H2,1-2H3 |
InChI-Schlüssel |
MILVCCLJGXLUAB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(O)OCC(C)OC1=CC2=CC=CC=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


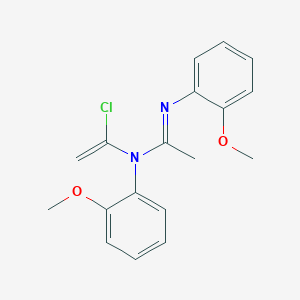
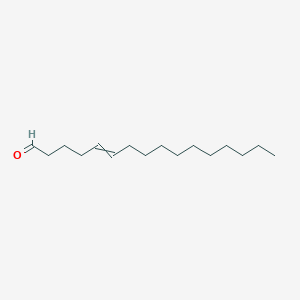

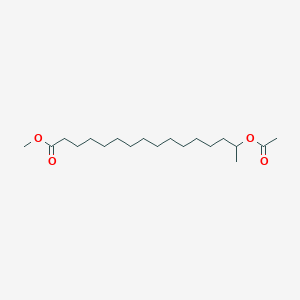
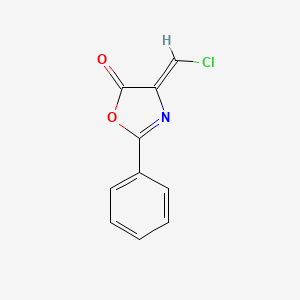

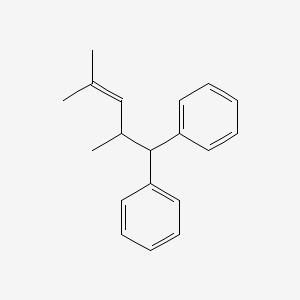
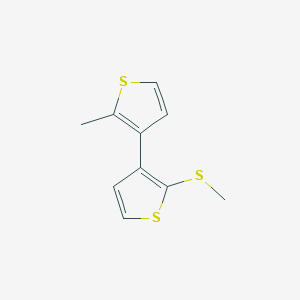




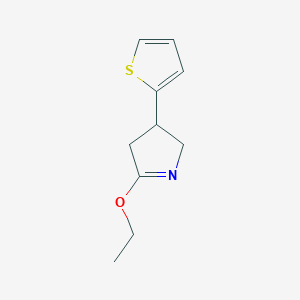
![4-[3-(Naphthalen-2-yl)-5-nitrothiophen-2-yl]morpholine](/img/structure/B14385038.png)
